(S)-Amino Carnitine
Description
Properties
Molecular Formula |
C₇H₁₆N₂O₂ |
|---|---|
Molecular Weight |
160.21 |
Synonyms |
(2S)-2-Amino-3-carboxy-N,N,N-trimethyl-1-propanaminium; _x000B_(S)-3-Amino-4-(trimethylammonio)butyrate; (S)-Emeriamine |
Origin of Product |
United States |
Mechanistic Elucidation of Enzyme Inhibition by S Amino Carnitine
Interaction with Carnitine Acyltransferases
(S)-Amino carnitine and its derivatives have been identified as potent inhibitors of carnitine acyltransferases, key enzymes in fatty acid metabolism. nih.gov These enzymes facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation by catalyzing the reversible transfer of acyl groups between coenzyme A (CoA) and L-carnitine. frontiersin.orgresearchgate.net The inhibition of these enzymes can significantly alter cellular energy metabolism. scbt.com
Inhibition of Carnitine Acetyltransferase (CAT) Activity
This compound serves as a substrate for carnitine acetyltransferase (CAT), an enzyme pivotal in the transport of acetyl groups across mitochondrial membranes. scbt.com However, its acetylated form, acetyl-(S)-amino carnitine, acts as a potent competitive inhibitor of CAT. nih.gov This inhibition is attributed to the stability of the amide bond in acetyl-DL-aminocarnitine, which prevents the transfer of the acetyl group to Coenzyme A (CoASH). nih.gov
Research has shown that acetyl-DL-aminocarnitine binds to CAT approximately 13-fold more tightly than its natural substrate, acetylcarnitine, with which it is isosteric. nih.gov This strong binding affinity underscores its effectiveness as a competitive inhibitor. The inhibition of CAT disrupts the normal physiological buffering of the acetyl-CoA/CoASH ratio, which can have significant metabolic consequences.
| Inhibitor | Enzyme | Inhibition Type | Ki (µM) |
| Acetyl-DL-aminocarnitine | Carnitine Acetyltransferase | Competitive | 24 |
This table summarizes the inhibitory effect of acetyl-DL-aminocarnitine on carnitine acetyltransferase.
Inhibition of Carnitine Palmitoyltransferase II (CPT II) Activity
This compound also demonstrates inhibitory effects on carnitine palmitoyltransferase II (CPT II), an enzyme located on the inner mitochondrial membrane that is crucial for the transport of long-chain fatty acids into the mitochondrial matrix. wikipedia.orgnih.govwjgnet.com DL-Aminocarnitine has been shown to be an inhibitor of CPT II activity in detergent-lysed rat liver mitochondria. nih.gov In the presence of 1 mM L-carnitine, a 5 µM concentration of aminocarnitine resulted in a 64% inhibition of palmitoyl (B13399708) group transfer. nih.gov
Notably, significant acylation of aminocarnitine by palmitoyl-CoA was not observed, suggesting that its primary role is that of an inhibitor rather than an alternative substrate for CPT II. nih.gov The inhibition of CPT II by aminocarnitine and its derivatives can lead to a reduction in the mitochondrial oxidation of long-chain fatty acids.
Stereospecificity of Inhibitory Effects on Enzyme Variants
The interaction between carnitine and carnitine acyltransferases is stereospecific, with the enzymes showing a preference for the L-isomer of carnitine. mdpi.comjmb.or.kr This stereospecificity is also relevant to the inhibitory effects of carnitine analogs. While much of the early research utilized DL-aminocarnitine, a racemic mixture, the biological activity and inhibitory potency are expected to reside primarily in one of the stereoisomers. nih.gov
The chiral amino group of this compound enhances the specificity of its interaction with carnitine acetyltransferase, promoting efficient binding. scbt.com The unique stereochemistry of the compound influences the orientation of the acyl group transfer, which can affect reaction rates. scbt.com The D-isomer of carnitine has been shown to act as a competitive inhibitor for carnitine acetyltransferase and carnitine palmitoyltransferase, enzymes that are specific for L-carnitine. jmb.or.kr This suggests that the stereochemistry of aminocarnitine is a critical determinant of its inhibitory activity.
Potential Interactions with Other Carnitine System Enzymes
Exploration of Carnitine Acylcarnitine Translocase (CACT) Modulation
The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a critical process for cellular energy production, facilitated by the carnitine shuttle. This system is composed of three key components: carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane, carnitine palmitoyltransferase II (CPT-II) on the inner mitochondrial membrane, and the carnitine/acylcarnitine translocase (CACT, also known as SLC25A20) embedded in the inner mitochondrial membrane. umich.eduohsu.edu CPT-I catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner membrane by CACT in exchange for a free carnitine molecule. umich.eduohsu.edu Once in the matrix, CPT-II reverses the process, regenerating acyl-CoA for oxidation. umich.edu
Molecular Docking and Structural Basis of this compound-Enzyme Binding
Molecular docking and X-ray crystallography have been invaluable in elucidating how this compound and its derivatives interact with carnitine acyltransferases. umich.edutandfonline.commdpi.com These enzymes, including carnitine acetyltransferase (CrAT) and CPT-II, possess a conserved structural fold with an active site located in a tunnel at the interface between two domains. nih.gov This active site tunnel has distinct regions for binding the carnitine molecule and the Coenzyme A (CoA) substrate on opposite sides of a catalytic histidine residue. nih.gov
The structural basis for the interaction of this compound derivatives is exceptionally well-defined by the high-resolution crystal structure of rat CPT-II in complex with (S)-N-palmitoyl-aminocarnitine. umich.edu This structure provides a detailed snapshot of how the inhibitor binds within the enzyme's catalytic core, offering a blueprint for understanding its inhibitory mechanism and for the rational design of new therapeutic agents. umich.edunih.gov Molecular docking simulations of other inhibitors into the CrAT active site further corroborate the binding modes observed in crystal structures, highlighting key interactions that are essential for inhibitor potency. tandfonline.comcapes.gov.br
Substrate Mimicry and Active Site Interactions
This compound serves as a substrate for carnitine acetyltransferase, indicating it can effectively bind to the active site and undergo acetylation. scbt.com However, its N-acylated form, such as acetyl-DL-aminocarnitine, acts as a potent competitive inhibitor of the enzyme. researchgate.net This dual role is rooted in its ability to act as a substrate mimic. The crystal structure of CPT-II with bound (S)-N-palmitoyl-aminocarnitine shows that the inhibitor is an excellent isostere of the natural substrate, palmitoylcarnitine, with the primary difference being the substitution of the ester oxygen with a nitrogen atom to form a more stable amide bond. umich.edu
This mimicry allows the aminocarnitine headgroup to occupy the carnitine binding pocket and establish a network of hydrogen bonds that anchor it firmly in place. Key interactions observed in the CPT-II structure include:
A hydrogen bond between the catalytic His372 and the amino-nitrogen of the inhibitor. ohsu.edu This interaction mimics the binding of the 3-hydroxyl group of natural L-carnitine.
The carboxylate group of the inhibitor forms an intricate network of electrostatic and hydrogen-bonding interactions with residues such as Arg498 and Asp376 . umich.edu
These interactions demonstrate that the aminocarnitine moiety effectively mimics the binding of L-carnitine, while the attached acyl chain occupies the hydrophobic acyl-binding tunnel, leading to potent inhibition. umich.eduohsu.edu
Conformational Changes Induced by this compound Binding
The binding of substrates or inhibitors to an enzyme often induces conformational changes, a concept known as the induced-fit model. numberanalytics.comlibretexts.org This dynamic process allows the enzyme to wrap around the ligand, optimizing the alignment of catalytic residues and leading to a more stable and specific interaction. numberanalytics.comlibretexts.org
Direct structural evidence for induced fit comes from the crystal structure of CPT-II in complex with (S)-N-palmitoyl-aminocarnitine. umich.edu The binding of this inhibitor causes a significant conformational change in a region of the enzyme known as the "catalytic loop," which spans residues His372 to Gly377. umich.edu This movement is necessary to properly position residue Asp376 to form part of the hydrogen-bonding network that secures the aminocarnitine headgroup. umich.edu The ability of this loop to adopt different conformations upon ligand binding highlights the enzyme's flexibility and is a critical aspect of its catalytic mechanism and inhibition. umich.edubiorxiv.org This induced-fit mechanism ensures a high-affinity binding of the inhibitor, contributing to its potent effect on enzyme activity.
Data Tables
Table 1: Inhibition of Carnitine Acetyltransferase (CrAT) by Various Compounds
| Inhibitor | Type of Inhibition | Target Enzyme | Ki Value | IC50 Value |
|---|---|---|---|---|
| Acetyl-DL-aminocarnitine | Competitive | Carnitine Acetyltransferase | 24 µM | - |
| Mildronate | Competitive | Carnitine Acetyltransferase | 1.6 mM | - |
| Heterocyclic GBB Analog (Compound 7) | Competitive | Carnitine Acetyltransferase | 3.5 mM | 2.24 mM |
Data sourced from multiple studies for comparative purposes. mdpi.comcapes.gov.brresearchgate.net
Compound Names
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-N-palmitoyl-aminocarnitine |
| Acetyl-CoA |
| Acetyl-DL-aminocarnitine |
| Acylcarnitine |
| Carnitine |
| Coenzyme A (CoA) |
| L-carnitine |
| Meldonium |
| Palmitoylcarnitine |
Impact of S Amino Carnitine on Cellular and Subcellular Metabolic Pathways in Experimental Models
Modulation of Fatty Acid Oxidation Pathways
(S)-Amino Carnitine directly interferes with the mitochondrial beta-oxidation of long-chain fatty acids by targeting key components of the carnitine shuttle system. This system is essential for transporting activated fatty acids (acyl-CoAs) from the cytosol into the mitochondrial matrix where beta-oxidation occurs. wikipedia.orgnih.govwikipedia.org
In experimental studies using intact human fibroblast cell lines, this compound, also referred to as L-aminocarnitine (L-AC) in some literature, has been shown to be an efficient inhibitor of fatty acid oxidation (FAO). nih.gov Its application leads to a measurable decrease in the flux of fatty acids through the beta-oxidation spiral. This is evidenced by a significant reduction in the production of C2-acylcarnitine (acetylcarnitine), the end-product of each round of beta-oxidation for even-chain fatty acids. nih.gov The inhibition of FAO forces a metabolic shift, as cells must compensate for the reduced energy supply from fat catabolism. scbt.com
The primary mechanism by which this compound disrupts fatty acid oxidation is through its interaction with the enzymes of the carnitine shuttle. This shuttle comprises carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the matrix side of the inner membrane. nih.govfrontiersin.orgoregonstate.edu
Studies in fibroblast cell lines from healthy controls and patients with specific FAO defects have elucidated the compound's primary target. nih.gov In control fibroblasts, treatment with this compound led to an accumulation of C16-acylcarnitine. nih.gov A similar effect was observed in fibroblasts deficient in very long-chain acyl-CoA dehydrogenase (VLCAD). nih.gov However, in cell lines deficient in CACT or CPT2, where C16-acylcarnitine levels are already elevated, this compound did not cause a further increase. nih.gov This pattern strongly indicates that the compound does not inhibit CPT1 but acts downstream. The data concludes that in intact cellular systems, this compound primarily inhibits CPT2, with minimal inhibitory action on CACT. nih.gov This inhibition of CPT2 prevents the conversion of long-chain acylcarnitines back into acyl-CoAs within the mitochondrial matrix, effectively halting their entry into the beta-oxidation pathway. wikipedia.orgnih.gov
The effects of metabolic modulators like this compound are frequently characterized in simplified experimental systems such as isolated mitochondria and permeabilized cells. nih.govresearchgate.netpnas.org Permeabilizing the cell membrane, for instance with detergents like Triton X-100, allows for the controlled study of intracellular and mitochondrial processes by ensuring access of substrates and inhibitors to their target sites. capes.gov.brtandfonline.com
The characterization of this compound's inhibitory profile was performed using such a model system, specifically intact fibroblast cell lines loaded with isotope-labeled palmitic acid. nih.gov The analysis of acylcarnitine profiles in the culture medium provided direct insight into the metabolic consequences of the compound's activity within the cell. nih.gov
The table below summarizes the observed changes in acylcarnitine species in control fibroblasts following treatment with this compound, reflecting its impact on the FAO pathway.
| Metabolite | Change in Control Fibroblasts Treated with this compound | Metabolic Implication | Source |
| C16-Acylcarnitine | Elevation | Inhibition of CPT2 or CACT, preventing further metabolism. | nih.gov |
| C2-Acylcarnitine | Reduction | Decreased flux through mitochondrial beta-oxidation. | nih.gov |
Influence on Acyl-CoA/Carnitine Shuttle System Dynamics
Interplay with Glucose Metabolism and Energy Homeostasis
When the oxidation of fatty acids is blocked, cells must upregulate alternative pathways to meet their ATP demand. scbt.com The primary compensatory pathway is glycolysis, the breakdown of glucose to pyruvate (B1213749). researchgate.net this compound, by serving as an inhibitor of carnitine-dependent fatty acid transport, can lead to a shift in cellular energy metabolism that promotes glycolysis and glucose oxidation over fatty acid catabolism. scbt.com This forces pyruvate, generated from glycolysis, to enter the mitochondria for conversion into acetyl-CoA by the pyruvate dehydrogenase complex (PDHC). nih.govnih.gov This acetyl-CoA then fuels the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) for ATP production via oxidative phosphorylation. physiology.org The modulation of the intramitochondrial acetyl-CoA/CoA ratio is a key mechanism through which carnitine and its analogues can influence the activity of enzymes in the TCA cycle and glycolysis. researchgate.netnih.govnih.gov
Metabolic flux analysis provides a quantitative understanding of the rate of metabolite flow through various pathways. The response to this compound involves a significant rerouting of metabolic flux. The inhibition of CPT2 directly reduces the flux of acyl groups from acylcarnitines into the mitochondrial beta-oxidation pathway. nih.gov This is directly observed in the decreased production and efflux of C2-acylcarnitine. nih.gov
Consequently, to maintain energy balance, the flux through the glycolytic pathway is expected to increase to generate more pyruvate. scbt.comnih.gov This, in turn, increases the flux of acetyl-CoA derived from glucose into the TCA cycle. Studies on other CPT inhibitors have confirmed that blocking fatty acid oxidation leads to a depletion of acetyl-CoA derived from fats, further necessitating a switch to glucose utilization. haematologica.org
The table below outlines the expected shifts in metabolic flux in response to the inhibition of fatty acid oxidation by this compound.
| Metabolic Pathway | Expected Change in Flux | Rationale | Source(s) |
| Fatty Acid Oxidation | Decrease | Direct inhibition of CPT2 blocks the entry of long-chain fatty acids into the beta-oxidation spiral. | nih.gov |
| Glycolysis | Increase | Compensatory mechanism to increase pyruvate production for energy when FAO is inhibited. | scbt.comnih.gov |
| TCA Cycle | Increase (in glucose-derived carbons) | Increased availability of pyruvate and subsequent acetyl-CoA from glycolysis to fuel the cycle. | physiology.org |
Pathways of Intermediary Metabolism in Cellular Systems
Effects on Intracellular Metabolite Profiles
The introduction of this compound into experimental models has been shown to alter the delicate balance of metabolites involved in energy production. These changes provide insights into its mechanism of action.
Analysis of Acylcarnitine Species Alterations
Currently, there is a lack of specific published research detailing the direct effects of this compound on the profiles of various acylcarnitine species. Acylcarnitines are esters of carnitine that are crucial for the transport of fatty acids into the mitochondria for beta-oxidation. The inhibition of fatty acid oxidation by this compound suggests a potential alteration in the levels of specific acylcarnitine species. However, without dedicated studies, the exact nature of these alterations remains to be elucidated.
Changes in Coenzyme A and Acetyl-CoA Levels
Coenzyme A (CoA) and its acetylated form, Acetyl-CoA, are central molecules in cellular metabolism, linking glycolysis, fatty acid oxidation, and the Krebs cycle. As an inhibitor of fatty acid oxidation, this compound would theoretically impact the intracellular ratio of acetyl-CoA to free CoA. By blocking the breakdown of fatty acids, it is plausible that the production of acetyl-CoA from this pathway would decrease. However, specific experimental data quantifying the changes in Coenzyme A and Acetyl-CoA levels in response to this compound are not currently available in the public scientific literature.
Investigations in Specific Cellular Models
To understand the physiological relevance of this compound's metabolic effects, researchers often turn to specific cell culture models that mimic human tissues.
Hepatic Cell Line Studies on Lipid Accumulation
The liver is a primary site of fatty acid metabolism and is susceptible to lipid accumulation, a condition known as steatosis. While this compound is known to inhibit fatty acid oxidation, specific studies utilizing hepatic cell lines to investigate its direct impact on lipid accumulation have not been detailed in the available scientific literature. Such studies would be crucial to understanding its potential role in liver metabolism and pathology.
Endothelial Cell Metabolism Research
Endothelial cells, which line the interior surface of blood vessels, also rely on fatty acid oxidation for their function. The metabolism of these cells is critical for vascular health. To date, there is no specific research published on the effects of this compound on the metabolic pathways within endothelial cells. Investigations in this area would be necessary to determine the compound's influence on vascular biology.
Synthetic Strategies and Chemical Biology Applications of S Amino Carnitine and Its Analogues
Asymmetric Synthesis Routes for (S)-Amino Carnitine
The stereospecific synthesis of this compound is critical as the biological activity of carnitine analogues is often dependent on their stereochemistry. Several asymmetric strategies have been developed to produce the (S)-enantiomer with high purity.
One prominent approach involves the enantioselective reduction of a keto-ester precursor. For instance, the asymmetric reduction of ethyl γ-chloroacetoacetate using chiral oxazaborolidine catalysts can produce ethyl (R)-3-hydroxy-4-chlorobutyrate with high enantioselectivity. researchgate.net This chiral intermediate is then converted through subsequent steps into L-carnitine hydrochloride, and this methodology can be adapted for amino carnitine synthesis. researchgate.net
Another effective method utilizes biological systems. Baker's yeast (Saccharomyces cerevisiae) contains enzymes capable of reducing β-ketoesters. While this method can sometimes produce a mixture of enantiomers, reaction conditions can be optimized to favor the desired stereoisomer. scite.ai For example, the reduction of specific 4-chloro-3-oxobutanoates in the presence of additives like allyl bromide can yield the L-enantiomer precursor with up to 96% enantiomeric excess (e.e.). scite.ai
Chiral pool synthesis, which uses readily available chiral molecules as starting materials, is also a common strategy. Starting from (S)-malic acid, a short and efficient route to chirally pure (S)-γ-amino-β-hydroxybutyric acid has been demonstrated, which can serve as a precursor to this compound. researchgate.net Similarly, a process described in patent literature outlines the production of (R)- or this compound starting from the corresponding (R)- or (S)-nitroxyloxy carnitine, proceeding through an azidocarnitine intermediate with the same absolute configuration. google.com
A general asymmetric route that has been investigated involves the monoaddition of organometallic reagents to a chiral lactone, followed by a stereoselective allylation. researchgate.net The resulting diastereomerically pure allyl oxazines are then converted into the enantiomerically pure target molecule. researchgate.net
| Synthetic Strategy | Key Precursor/Starting Material | Key Reagent/Catalyst | Reported Outcome/Significance |
|---|---|---|---|
| Asymmetric Reduction | Ethyl γ-chloroacetoacetate | Chiral Oxazaborolidines | Yields chiral alcohol intermediate with high enantiomeric excess (e.e.). researchgate.net |
| Biocatalytic Reduction | 4-chloro-3-oxobutanoates | Baker's Yeast (S. cerevisiae) | Can be optimized with additives to produce the desired L-enantiomer precursor in high e.e. scite.ai |
| Chiral Pool Synthesis | (S)-Malic Acid | - | Provides an efficient route to a chirally pure precursor. researchgate.net |
| Chiral Pool Synthesis | (S)-Nitroxyloxy carnitine | - | Forms an azidocarnitine intermediate to yield the final product with retained stereochemistry. google.com |
| Stereoselective Allylation | (5R,6S)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one | Organometallic reagents / Lewis acid | General route for producing enantiomerically pure (S)-(+)-carnitine and its analogues. researchgate.net |
Design and Preparation of Structurally Modified this compound Derivatives
Modifying the structure of this compound allows for the creation of diverse chemical probes and potential therapeutic agents. These modifications can target the amino group, the carboxyl group, or the hydroxyl group to modulate the molecule's properties.
A key method for creating derivatives involves the acylation or formation of urea (B33335) derivatives from the primary amino group of (R)- and this compound salts. google.com This process typically involves the in situ release of the amine functional group, which can then react with an acylating agent or an isocyanate to form the desired amide or urea linkage. google.com
Furthermore, chiral carnitine derivatives, including amino carnitine, can be used as starting materials to synthesize other valuable chiral building blocks. For example, (R)-amino carnitine inner salt can be converted in a single step into (R)-β-amino-γ-butyrolactone with the same configuration as the starting material. researchgate.net Similarly, the acetylated derivative, (R)-acetylamino carnitine, yields (R)-β-acetylamino-γ-butyrolactone. researchgate.net These transformations highlight the utility of amino carnitine as a versatile synthon for creating other chiral molecules.
The design of these derivatives is often guided by the goal of enhancing interactions with specific biological targets. For instance, introducing a heterocyclic ring at the gamma-position of a butanoic acid scaffold, analogous to L-carnitine's structure, was hypothesized to enhance hydrophobic and π-cation interactions within the hydrophobic pocket of carnitine acyltransferase enzymes. uni-sofia.bg
Structure-Activity Relationship (SAR) Studies of Amino Carnitine Analogues as Enzyme Probes
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of amino carnitine analogues influences their ability to interact with and modulate the activity of enzymes. These studies are particularly important for enzymes involved in carnitine metabolism, such as carnitine acyltransferases and carnitine oxygenases.
For the carnitine-metabolizing enzyme CntA, a Rieske oxygenase, SAR studies have revealed critical structural features for substrate binding and activity. researchgate.netresearchgate.netcore.ac.uk The trimethylammonium group is a key determinant for binding, engaging in a π-cation interaction with a tyrosine residue (Tyr203) in the enzyme's active site. researchgate.netcore.ac.uk Modifications to this group or the length of the aliphatic chain can significantly impact activity. While the enzyme shows some tolerance for the absence of a carboxylic acid, increases in chain length and steric bulk are generally not favored. core.ac.uk
The active sites of carnitine acyltransferases (e.g., CPT1, CPT2, CrAT) contain key amino acid residues, including histidine, tyrosine, and phenylalanine, which are crucial for binding L-carnitine. uni-sofia.bg SAR studies for inhibitors of these enzymes focus on designing molecules that can form strong interactions within this active site. For example, introducing aromatic substituents into the alkyl moiety of carnitine analogues can lead to additional π-π interactions with the aromatic amino acids in the active site, potentially leading to more effective inhibition. uni-sofia.bg
| Analogue/Compound | Structural Change vs. Carnitine | Activity with CntA Enzyme |
|---|---|---|
| Carnitine | Reference Compound | Active researchgate.netresearchgate.net |
| γ-Butyrobetaine (g-BB) | Lacks 3-hydroxyl group | Active researchgate.netresearchgate.net |
| Meldonium | Nitrogen replaces C4; lacks carboxyl group | Active (lower affinity) researchgate.net |
| (1-Butyl)Trimethylammonium | Lacks hydroxyl and carboxyl groups | Active (lower affinity) researchgate.net |
| (1-Hexyl)Trimethylammonium | Longer alkyl chain | Inactive researchgate.netresearchgate.net |
| (1-Octyl)Trimethylammonium | Much longer alkyl chain | Inactive researchgate.netresearchgate.net |
| gamma-Aminobutyric acid (GABA) | Lacks N-trimethylation | Inactive researchgate.netresearchgate.net |
Development of Isotopic Probes for Metabolic Tracing Studies
Metabolic tracing is a powerful technique used to follow the journey of a molecule through various biochemical pathways. bitesizebio.com This is achieved by labeling the molecule of interest with stable (non-radioactive) isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). bitesizebio.comnih.gov These labeled compounds, or tracers, are physiologically indistinguishable from their natural counterparts but can be detected using methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.com
To study the metabolic fate of this compound, isotopic probes can be developed by incorporating stable isotopes into its chemical structure. For example, a ¹³C-labeled version could be synthesized using precursors where the carbon backbone is enriched with ¹³C. Similarly, a ¹⁵N-labeled version could be created by using a source of ¹⁵N during the introduction of the amino group. Commercially available labeled amino acids, such as L-Serine (¹³C₃, ¹⁵N), serve as precedents for the synthesis of such complex labeled molecules. isotope.com
Once synthesized, these isotopic probes of this compound can be introduced into biological systems, such as cell cultures or in vivo models. nih.gov By analyzing tissues and biofluids over time, researchers can track the incorporation of the isotopic label into downstream metabolites. bitesizebio.comdiva-portal.org This allows for the direct measurement of metabolic flux and provides dynamic insights into which pathways this compound enters, how it is transformed, and its rate of consumption or conversion. bitesizebio.comnih.gov Such studies are invaluable for elucidating the compound's precise mechanism of action and its impact on cellular metabolism. nih.gov
S Amino Carnitine As a Research Probe in Molecular Biology and Cellular Physiology
Applications in Investigating Mitochondrial Function and Dysregulation
(S)-Amino Carnitine has been instrumental in studies focused on mitochondrial function, primarily due to its interaction with the carnitine transport system. L-carnitine is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a critical process for energy production. oregonstate.eduwikipedia.org This transport is mediated by a series of enzymes and transporters, including carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2). oregonstate.edumdpi.com
By acting as a substrate for carnitine acetyltransferase, this compound can be used to probe the activity and kinetics of this enzyme, which is crucial for buffering the mitochondrial acetyl-CoA pool. mdpi.comscbt.com Dysregulation of the carnitine system and mitochondrial function is implicated in a variety of diseases. researchgate.netnih.gov Research using this compound can help to understand the molecular basis of these conditions. For instance, investigating how this compound affects the transport of fatty acids can provide insights into the pathophysiology of metabolic disorders where fatty acid oxidation is impaired.
Use in Elucidating Molecular Mechanisms of Metabolic Adaptation
Cells and organisms must adapt their metabolism to changing energy demands and nutrient availability. The carnitine shuttle plays a pivotal role in this metabolic flexibility by enabling the switch between glucose and fatty acid oxidation. wikipedia.org this compound is utilized as a research probe to explore these adaptive mechanisms.
Studies have shown that carnitine levels and the expression of carnitine-related proteins are altered in response to different physiological states, such as fasting or exercise. wikipedia.org By introducing this compound into experimental systems, researchers can observe its effect on metabolic pathways and gene expression. For example, it can be used to investigate how cells adapt to an overload of fatty acids or how they prioritize fuel sources under different conditions. This can involve analyzing changes in the expression of key metabolic enzymes and transporters, such as those involved in the carnitine shuttle and β-oxidation. wikipedia.orgmdpi.com
Role in Pharmacological Target Identification at the Molecular Level
The enzymes of the carnitine system are recognized as potential drug targets for various metabolic diseases, including type 2 diabetes and certain cancers. frontiersin.orgnih.gov this compound, by interacting with these enzymes, can be used to identify and characterize potential therapeutic targets. For example, the amino-carnitine derivative Teglicar was investigated in clinical trials for type 2 diabetes as an inhibitor of CPT1A. frontiersin.org
Research with this compound can aid in the design and screening of new drug candidates. By studying how this compound and its derivatives bind to and modulate the activity of enzymes like carnitine acetyltransferase, scientists can gain valuable information for developing more specific and effective inhibitors or modulators. tandfonline.com Furthermore, understanding the role of carnitine transporters like OCTN2 and ATB0,+ in the uptake of carnitine and its analogs is crucial for designing drugs that can be selectively delivered to target cells, such as cancer cells that overexpress these transporters. nih.govtandfonline.com
Studies on Protein-Ligand Interactions and Enzyme Kinetics
This compound serves as an excellent tool for detailed studies of protein-ligand interactions and enzyme kinetics within the carnitine acyltransferase family. scbt.com Its chiral amino group and specific stereochemistry allow for precise investigations into how these enzymes recognize and bind their substrates. scbt.com
By using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can determine the three-dimensional structure of enzymes like carnitine acetyltransferase in complex with this compound. tandfonline.com This provides a detailed picture of the binding pocket and the specific amino acid residues involved in the interaction. nih.govembl.de Such studies have revealed that residues like tryptophan, histidine, tyrosine, and phenylalanine are often abundant in binding pockets. nih.gov
Kinetic studies using this compound can determine key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). tandfonline.com For example, studies on carnitine acetyltransferase have determined the Km for carnitine to be approximately 0.395 mM. tandfonline.com Comparing the binding and kinetics of this compound with its (R)-isomer and other analogs helps to elucidate the structural requirements for substrate binding and catalysis, providing fundamental knowledge about enzyme function. scbt.com
| Parameter | Enzyme | Value | Reference |
| Km for carnitine | Carnitine Acetyltransferase | 0.395 ± 0.107 mM | tandfonline.com |
| Vmax | Carnitine Acetyltransferase | 1.62 ± 0.24 nmol/min | tandfonline.com |
| Compound | Interacting Protein(s) | Type of Interaction | Research Application | Reference |
| This compound | Carnitine Acetyltransferase | Substrate | Enzyme kinetics, Protein-ligand interaction studies | scbt.com |
| Teglicar | Carnitine Palmitoyltransferase 1A (CPT1A) | Inhibitor | Pharmacological target identification | frontiersin.org |
| Mildronate | Carnitine Acetyltransferase, GBB hydroxylase, OCTN2 | Inhibitor | Pharmacological target identification, Enzyme kinetics | tandfonline.com |
Future Directions and Emerging Research Avenues for S Amino Carnitine
The study of (S)-Amino Carnitine, a hypoglycemic and antiketogenic compound, is entering a new phase driven by technological advancements and a deeper understanding of metabolic pathways. scbt.com Future research is poised to unlock the full therapeutic and scientific potential of this molecule by exploring its complex biological interactions, identifying its molecular targets, and developing novel research tools based on its unique structure.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for quantifying (S)-Amino Carnitine in biological samples?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., L-carnitine-d3) to enhance precision. Sample preparation should include protein precipitation with methanol/acetone (1:1) and centrifugation at 10,000 × g for 10 minutes. Calibration curves must span physiologically relevant concentrations (0.1–100 µM), with validation via inter-day/intra-day reproducibility tests .
- Advanced Consideration : For enantiomeric purity assessment, chiral stationary phases (e.g., teicoplanin-based columns) or nuclear magnetic resonance (NMR) with chiral shift reagents are critical to distinguish (S)- from (R)-enantiomers .
Q. How do researchers design experiments to evaluate the metabolic role of this compound in fatty acid oxidation?
- Experimental Design : Utilize in vitro models (e.g., HepG2 cells) under palmitate-induced lipotoxicity. Measure β-oxidation rates via radiolabeled [¹⁴C]-palmitate tracking and quantify acylcarnitine intermediates using tandem mass spectrometry. Include controls with carnitine palmitoyltransferase (CPT) inhibitors (e.g., etomoxir) to confirm pathway specificity .
- Data Interpretation : Normalize results to total protein content and mitochondrial DNA copy number to account for cell viability variations .
Advanced Research Questions
Q. What computational and experimental approaches resolve conformational dynamics of this compound in aqueous solutions?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with explicit solvent models to predict dominant conformers. Validate experimentally via NMR relaxation studies (T1/T2 measurements) and nuclear Overhauser effect (NOE) spectroscopy to assess rotational correlation times and interproton distances .
- Challenges : Account for ionic strength and pH effects (e.g., zwitterionic form dominance at pH 7.4) on conformational equilibria .
Q. How can contradictory findings in this compound’s anti-inflammatory effects be systematically addressed?
- Analytical Framework : Conduct a PRISMA-guided meta-analysis of preclinical studies, stratifying by model (e.g., sepsis vs. ischemia-reperfusion) and dosage (low: <50 mg/kg vs. high: >200 mg/kg). Use random-effects models to quantify heterogeneity (I² statistic) and publication bias (Egger’s test) .
- Mechanistic Clarification : Measure tissue-specific uptake (e.g., via LC-MS in liver vs. muscle) and correlate with localized changes in pro-inflammatory cytokines (IL-6, TNF-α) to identify compartmentalized effects .
Q. What synthetic strategies ensure high enantiomeric excess (>99%) in this compound production?
- Synthesis Protocol : Employ asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) for hydrogenation of 4-chloroacetoacetate. Follow with regioselective ammonolysis and quaternization using trimethylamine. Purify via recrystallization in ethanol/water (3:1) .
- Quality Control : Validate enantiopurity via polarimetry ([α]D²⁵ = +30.5°) and chiral HPLC (Daicel CHIRALPAK® IC-3 column, 95:5 hexane/isopropanol) .
Methodological Challenges and Solutions
Q. How should researchers optimize longitudinal studies on this compound’s pharmacokinetics?
- Design Considerations : Use crossover trials with washout periods (>5 half-lives) to minimize carryover effects. Collect plasma/serum at T₀ (baseline), T₃₀, T₆₀, T₁₂₀ minutes post-administration. Non-compartmental analysis (WinNonlin®) calculates AUC₀–∞, Cmax, and Tmax .
- Pitfalls : Avoid heparinized tubes for sample collection, as heparin can interfere with LC-MS ionization .
Q. What strategies mitigate confounding variables in in vivo studies of this compound’s neuroprotective effects?
- Control Measures : Pair-fed control groups to account for dietary variability. Monitor urinary acylcarnitine profiles to confirm target engagement. Use littermates in rodent studies to reduce genetic variability .
- Advanced Metrics : Integrate metabolomics (GC-MS) and transcriptomics (RNA-seq) to disentangle direct vs. secondary effects on mitochondrial biogenesis .
Data Contradiction and Reproducibility
Q. Why do discrepancies exist in reported EC₅₀ values for this compound’s CPT1 activation, and how can they be resolved?
- Root Causes : Variability in CPT1 isoform expression (liver CPT1A vs. muscle CPT1B) and assay conditions (e.g., malonyl-CoA concentration).
- Standardization : Use recombinant human CPT1A/CPT1B in vesicle assays with standardized malonyl-CoA (2 µM). Normalize activity to vehicle controls and report kinetic parameters (Km, Vmax) .
Q. How can researchers enhance reproducibility in carnitine/acylcarnitine shuttle studies?
- Best Practices : Adopt MIAMI guidelines for mitochondrial research. Report mitochondrial isolation purity (citrate synthase activity), oxygen consumption rates (Seahorse XF Analyzer), and acylcarnitine profiling parameters .
- Data Transparency : Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) with annotated metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
